molecular formula C21H23N3O4S2 B2692333 N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005291-80-4

N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2692333
CAS RN: 1005291-80-4
M. Wt: 445.55
InChI Key: FYTLBWGKWZUFMG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

  • Conventional vs. Microwave-Assisted Synthesis : A study on the synthesis of triazole analogues, including derivatives related to the chemical structure of interest, demonstrated the use of conventional and microwave-assisted methods. These compounds were evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase. The study revealed the impact of synthesis methods on the activity and yield of the compounds, with specific derivatives showing good activity against target enzymes (Virk et al., 2018).

Antimicrobial and Antifungal Activities

  • Thiazoles and Their Fused Derivatives : Research into thiazole derivatives, closely related to the query compound, highlighted their synthesis and evaluation for antimicrobial activities. The study explored the reactivity of these compounds towards various reagents, leading to the creation of arylidene, pyridine, thiophene, and anilide derivatives with noted antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).

Anticancer Applications

  • 5-Deazaaminopterin Analogues : The synthesis of 5-deazaaminopterin analogues, which bear structural similarity to the compound , has been investigated for their biological activities. These compounds were prepared and evaluated for their activity against human leukemic and murine cells, showcasing the potential of such derivatives in anticancer research (Su et al., 1988).

Herbicide Research

  • Chloroacetanilide Herbicide : A study focused on the radiosynthesis of acetochlor, a chloroacetanilide herbicide, and its safener for herbicides, providing insights into their metabolism and mode of action. This research is crucial for understanding the environmental and biological impacts of such compounds (Latli & Casida, 1995).

Comparative Metabolism Studies

  • Herbicides in Liver Microsomes : Investigations into the metabolism of chloroacetamide herbicides, including acetochlor, provided valuable data on their carcinogenic potential and comparative metabolism in human and rat liver microsomes. This research helps in assessing the safety and environmental risks of these herbicides (Coleman et al., 2000).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-4-28-18-8-6-5-7-16(18)23-20(26)11-24-10-19(27-3)17(25)9-15(24)13-30-21-22-14(2)12-29-21/h5-10,12H,4,11,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTLBWGKWZUFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

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